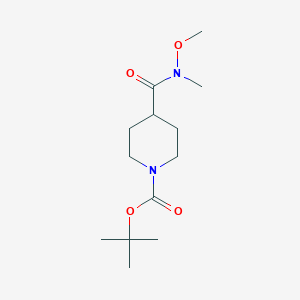

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

概述

描述

准备方法

The synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxy(methyl)amine . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

化学反应分析

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmacological Applications

-

Vesicular Acetylcholine Transporter (VAChT) Ligands :

- Research indicates that derivatives of piperidine, including tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, can act as potent ligands for VAChT. These compounds are essential for studying cholinergic signaling in the brain, which has implications for neurodegenerative diseases such as Alzheimer's .

- Prolylcarboxypeptidase Inhibitors :

- Serotonin Receptor Antagonists :

Case Study 1: VAChT Ligand Development

A study explored a series of piperidine derivatives, including this compound, assessing their binding affinities to VAChT. The results showed that certain analogs had high affinity (Ki values as low as 0.78 nM), indicating their potential for use in PET imaging and as therapeutic agents in cholinergic dysfunction .

Case Study 2: PrCP Inhibition

In another investigation, researchers synthesized various benzimidazole pyrrolidinyl amides containing piperidinyl groups. Among these, compounds similar to this compound demonstrated low-nanomolar IC50 values against PrCP, suggesting efficacy in modulating metabolic pathways relevant to obesity management .

Research Insights

Recent studies have highlighted the importance of lipophilicity in enhancing the bioavailability of piperidine derivatives. The presence of the tert-butyl group significantly increases the compound's solubility and permeability across biological membranes, making it a valuable candidate for drug development .

作用机制

The mechanism of action of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Chemical Identity :

- IUPAC Name : Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

- CAS No.: 139290-70-3

- Molecular Formula : C₁₃H₂₄N₂O₄

- Molecular Weight : 272.34 g/mol .

Physical-Chemical Properties :

- Appearance : Light yellow oil or solid (purity ≥98%) .

- Density : 1.106 g/cm³ .

- Boiling Point : 343.8°C at 760 mmHg .

- Melting Point : 71–75°C .

- Solubility : Moderate in organic solvents like THF and DMSO .

Applications :

A key intermediate in synthesizing inhibitors (e.g., IKK, ERK, p38 MAP kinase) and serotonin receptor antagonists .

Comparison with Structurally Similar Compounds

Variations in Carbamoyl Substituents

Key Observations :

- Trifluoromethyl groups (e.g., ) enhance metabolic stability and binding affinity in receptor modulators.

Positional Isomerism on Piperidine Ring

Key Observations :

- The 4-position on piperidine is preferred in medicinal chemistry due to optimal spatial arrangement for target binding .

- 2-position derivatives (e.g., ) may exhibit altered reactivity in coupling reactions due to steric hindrance.

Cyclopropane/Cyclobutane Analogues

Key Observations :

- Lower purity in cyano derivatives (e.g., ) may reflect challenges in stabilizing nitrile groups during synthesis.

Key Observations :

- Methoxy(methyl) derivatives (e.g., ) are classified as harmful, necessitating strict lab safety protocols.

Reactivity in Medicinal Chemistry

生物活性

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, with the CAS number 139290-70-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₄N₂O₄

- Molecular Weight : 272.34 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl group and a methoxy(methyl)carbamoyl moiety.

This compound has been studied for its interaction with various biological targets. Notable findings include:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to the endocannabinoid system. For instance, it has been observed to affect the activity of monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of endocannabinoids .

- Antagonistic Effects : Research indicates that derivatives of this compound can act as antagonists at serotonin 5-HT₂A receptors, suggesting a potential role in modulating neurotransmitter systems .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antiproliferative Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has shown significant cytotoxicity against ovarian cancer cells with IC₅₀ values in the micromolar range .

- Selectivity : The compound's selectivity for MAGL over other enzymes in the endocannabinoid system has been highlighted, which may provide therapeutic advantages in targeting specific pathways without affecting other physiological processes .

Table 1: Biological Activity Summary

| Activity Type | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| MAGL Inhibition | Monoacylglycerol Lipase | 11.7 | Competitive inhibition |

| Antiproliferative | Ovarian Cancer Cells | 31.5 - 43.9 | Significant cytotoxicity observed |

| Serotonin Receptor Antagonism | 5-HT₂A Receptors | N/A | Potential for neuropharmacology |

Case Study 1: Anticancer Properties

In a study examining the efficacy of various piperidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell viability in ovarian cancer cells, demonstrating its potential as an anticancer agent.

Case Study 2: Neuropharmacological Applications

Research into the neuropharmacological effects of this compound revealed its antagonistic properties at serotonin receptors. This finding suggests that it could be explored further for treating conditions related to serotonin dysregulation, such as anxiety and depression.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate?

The compound is synthesized via a two-step process:

- Step 1 : Piperidine-4-carboxylic acid is treated with Boc₂O (di-tert-butyl dicarbonate) in 1,4-dioxane and aqueous NaOH at 0°C to introduce the tert-butoxycarbonyl (Boc) protecting group .

- Step 2 : The Boc-protected intermediate undergoes reduction using LiAlH₄ in anhydrous THF at 0°C to yield the final product . Key considerations include maintaining inert conditions (argon atmosphere) and strict temperature control to avoid side reactions.

Q. What safety precautions are critical during handling and storage?

- Personal Protective Equipment (PPE) : Wear gloves, protective eyewear, and lab coats to prevent skin/eye contact .

- Storage : Keep in a dry, ventilated area away from heat and light; use corrosion-resistant containers .

- Waste Disposal : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental risks .

Q. Which analytical methods are recommended for purity assessment?

- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR, focusing on characteristic peaks (e.g., Boc group at ~1.4 ppm for tert-butyl protons) .

- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) and assess byproduct formation .

- TLC : Use silica gel plates with hexane/ethyl acetate systems to track reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Lowering the reaction temperature during LiAlH₄ reduction (-78°C) minimizes over-reduction or decomposition .

- Reagent Stoichiometry : A 1.5:1 molar ratio of LiAlH₄ to substrate ensures complete conversion while avoiding excess reagent-related side reactions .

- Solvent Selection : Anhydrous THF enhances reagent solubility and stabilizes intermediates .

Q. What strategies address selectivity challenges in downstream derivatization?

- Protecting Group Compatibility : The Boc group’s stability under basic conditions allows selective functionalization of the carbamoyl moiety .

- Catalytic Systems : Use Pd-based catalysts for cross-coupling reactions at the piperidine ring without Boc cleavage .

- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to sequester reactive byproducts like aluminum salts .

Q. How does structural modification influence biological activity in related analogs?

- Piperidine Ring Substitutions : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position enhances binding affinity to enzymatic targets (e.g., monoamine oxidases) .

- Carbamoyl Group Variations : Replacing methoxy(methyl) with cyclooctylcarbamoyl improves lipophilicity, impacting blood-brain barrier penetration .

- Comparative Data : Analogs with tert-butyl groups exhibit 2–3× higher metabolic stability than methyl-substituted derivatives .

Q. How can contradictions in reported toxicity data be resolved?

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity profiles .

- In Vitro Assays : Conduct cytotoxicity screens (e.g., HepG2 cell viability assays) to validate conflicting LD₅₀ values .

- Batch Analysis : Compare impurities (e.g., residual LiAlH₄) across synthesis batches to identify toxicity sources .

Q. Methodological Considerations Table

属性

IUPAC Name |

tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-10(7-9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCQNWXLNZGEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453979 | |

| Record name | tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139290-70-3 | |

| Record name | tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl-4-Å?methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。